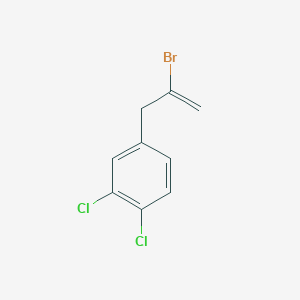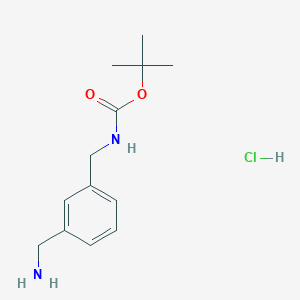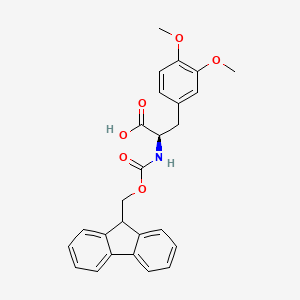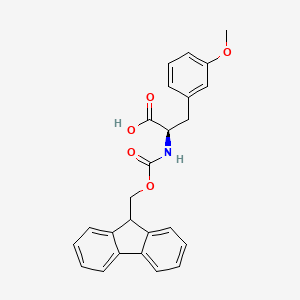
2-Bromo-3-(3,4-dichlorophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-3-(3,4-dichlorophenyl)-1-propene, also known as 2-BDPP, is a chemical compound that has a wide range of applications in various scientific research fields. It is a colorless liquid with a sweet smell and is soluble in organic solvents. This compound has been studied extensively due to its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Regiochemistry in Nucleophilic Attack
2-Bromo-3-(3,4-dichlorophenyl)-1-propene and its derivatives are vital in understanding the regiochemistry of nucleophilic attacks on halo pi-allyl complexes. In a study, 2,3-dibromo-1-propene was ionized under Pd catalysis to generate a 2-bromo Pd-pi-allyl complex, which alkylated with malonate nucleophile at the terminal position. This research provides essential insights into the reaction pathways and regioselectivity during nucleophilic attacks on such compounds (Organ et al., 2003).
Catalyst-Transfer Polycondensation
The compound has been utilized in the study of catalyst-transfer polycondensation mechanisms, specifically in the Ni-catalyzed chain-growth polymerization leading to well-defined poly(3-hexylthiophene). This research is crucial for understanding the controlled synthesis of conjugated polymers, which are fundamental components in electronic devices like solar cells and transistors (Miyakoshi et al., 2005).
Preparation and Reactivity in Synthetic Chemistry
The preparation and reactivity of 2-bromo-3-(tri-n-butylstannyl)-1-propene were characterized, focusing on its reactions with aldehydes and a survey of radical reactions for C-alkylation. This compound's versatility in forming various products under different reaction conditions is valuable for synthetic chemists (Williams et al., 2016).
Optoelectronic and Charge Transport Properties
This compound derivatives have been studied for their linear, second, and third-order nonlinear optical properties, with a focus on their potential in semiconductor devices. The research offers insights into the compound's optoelectronic and charge transport properties, indicating its suitability in various semiconductor applications (Shkir et al., 2019).
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOGYOWQYDEHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373628 |
Source


|
| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-32-3 |
Source


|
| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)






